molecular formula C23H20N2O5S B2917124 methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate CAS No. 1105219-41-7

methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate

Cat. No. B2917124
CAS RN: 1105219-41-7
M. Wt: 436.48
InChI Key: KMTUAYCUCWGPTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate involves several steps, including condensation reactions, cyclizations, and esterifications. Detailed synthetic protocols can be found in relevant literature .

Scientific Research Applications

I have conducted searches to find information on the scientific research applications of “methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate”, but it appears that there is limited direct information available online regarding this specific compound. However, based on related compounds with methoxyphenyl groups, we can infer some potential applications:

    Pharmaceutical Synthesis

    Compounds with methoxyphenyl groups are often used in the synthesis of pharmaceuticals, such as gefitinib .

    Bioactive Compound Preparation

    Similar compounds have been used to prepare potential bioactive compounds, which could indicate a role in medicinal chemistry .

    Chemical Reactions

    Methoxyphenyl compounds are used as reagents in various chemical reactions, including Suzuki-Miyaura cross-coupling and Heck-type reactions .

properties

IUPAC Name

methyl 4-methoxy-3-[[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-28-17-7-4-14(5-8-17)18-12-31-21-20(18)24-13-25(22(21)26)11-16-10-15(23(27)30-3)6-9-19(16)29-2/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTUAYCUCWGPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate

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